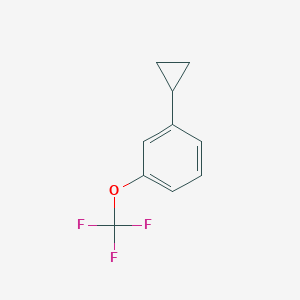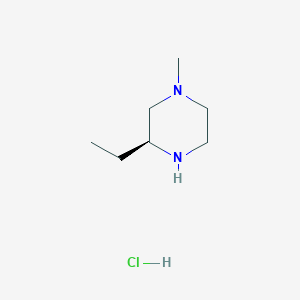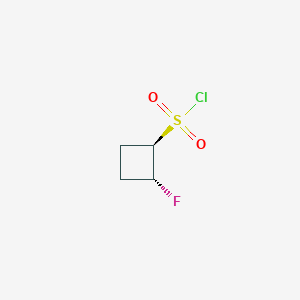
1-Cyclopropyl-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C₁₀H₉F₃O It features a benzene ring substituted with a cyclopropyl group and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to ensure product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the cyclopropyl group to form carboxylic acids or ketones.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the benzene ring or the cyclopropyl group under high pressure and temperature.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated derivatives such as 1-Cyclopropyl-3-(bromomethoxy)benzene.
Nucleophilic Substitution: Products include derivatives where the trifluoromethoxy group is replaced by other nucleophiles.
Scientific Research Applications
1-Cyclopropyl-3-(trifluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the cyclopropyl group can engage in steric interactions. These interactions influence the compound’s reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
- 1-Cyclopropyl-4-(trifluoromethoxy)benzene
- 1-Cyclopropyl-2-(trifluoromethoxy)benzene
- 1-Cyclopropyl-3-(trifluoromethyl)benzene
Uniqueness: 1-Cyclopropyl-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the cyclopropyl and trifluoromethoxy groups on the benzene ring. This positioning influences its chemical reactivity and physical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H9F3O |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
1-cyclopropyl-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)14-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 |
InChI Key |
POFWJUJPJMRFCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)





![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11718342.png)
![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)
![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)



